molecular formula C15H24O4 B1606178 1,1,3,3-Tetraallyloxypropane CAS No. 21379-91-9

1,1,3,3-Tetraallyloxypropane

Cat. No.: B1606178
CAS No.: 21379-91-9
M. Wt: 268.35 g/mol
InChI Key: NEEDSGVZOLMNNC-UHFFFAOYSA-N
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Description

1,1,3,3-Tetraallyloxypropane is an organic compound with the molecular formula C15H24O4 It is a colorless liquid that is used in various chemical reactions and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,3,3-Tetraallyloxypropane can be synthesized through the reaction of malonaldehyde with allyl alcohol in the presence of an acid catalyst. The reaction typically involves the following steps:

    Preparation of Malonaldehyde: Malonaldehyde is prepared by the oxidation of malonic acid or its derivatives.

    Reaction with Allyl Alcohol: Malonaldehyde is then reacted with allyl alcohol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using continuous flow reactors. The process is optimized to achieve high yields and purity of the final product. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3-Tetraallyloxypropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). The reactions are typically carried out in an aqueous or organic solvent under controlled temperature conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used. The reactions are performed in an inert atmosphere to prevent oxidation.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions. The reactions are carried out in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: The major products include aldehydes, carboxylic acids, and ketones.

    Reduction: The major products are alcohols and other reduced forms of the compound.

    Substitution: The major products depend on the nucleophile used and can include halides, amines, or thiols.

Scientific Research Applications

1,1,3,3-Tetraallyloxypropane has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.

    Biology: The compound is used in biochemical studies to investigate the effects of allyloxy groups on biological systems.

    Medicine: Research is being conducted to explore its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1,3,3-Tetraallyloxypropane involves its interaction with molecular targets through its allyloxy groups. These groups can undergo various chemical reactions, such as oxidation, reduction, and substitution, which enable the compound to exert its effects. The molecular pathways involved depend on the specific reaction and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethoxypropane: This compound has methoxy groups instead of allyloxy groups and is used as a protected form of malondialdehyde.

    1,1,3,3-Tetraethoxypropane: This compound has ethoxy groups and is used in similar applications as 1,1,3,3-Tetraallyloxypropane.

Uniqueness

This compound is unique due to its four allyloxy groups, which provide distinct reactivity and chemical properties compared to its methoxy and ethoxy counterparts. This makes it valuable in specific synthetic applications where the allyloxy groups are required.

Properties

IUPAC Name

1,1,3,3-tetrakis(prop-2-enoxy)propane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O4/c1-5-9-16-14(17-10-6-2)13-15(18-11-7-3)19-12-8-4/h5-8,14-15H,1-4,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEDSGVZOLMNNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(CC(OCC=C)OCC=C)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30943931
Record name 3-{1,3,3-Tris[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30943931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21379-91-9
Record name 3,3′,3′′,3′′′-[1,3-Propanediylidenetetrakis(oxy)]tetrakis[1-propene]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21379-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,3,3-Tetrakis(allyloxy)propane
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC70100
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70100
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Record name 3-{1,3,3-Tris[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1,3,3-tetrakis(allyloxy)propane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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